molecular formula C15H8N2O B181927 11H-Indeno[1,2-b]quinoxalin-11-one CAS No. 6954-91-2

11H-Indeno[1,2-b]quinoxalin-11-one

Cat. No.: B181927
CAS No.: 6954-91-2
M. Wt: 232.24 g/mol
InChI Key: GUGBQOJXKJAMTE-UHFFFAOYSA-N
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Description

11H-Indeno[1,2-b]quinoxalin-11-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties.

Mechanism of Action

Target of Action

The primary target of 11H-Indeno[1,2-b]quinoxalin-11-one is the c-Jun N-terminal kinases (JNKs) . JNKs play a central role in many physiological and pathological processes . They are part of the mitogen-activated protein kinase (MAPK) family, which are activated in response to various stress stimuli .

Mode of Action

This compound and its oxime analogs inhibit JNK activity . Several compounds exhibited sub-micromolar JNK binding affinity and were selective for JNK1/JNK3 versus JNK2 . The most potent compounds had dissociation constants (Kd) for JNK1 and JNK3 of 22 and 76 nM respectively . Molecular modeling suggested a mode of binding interaction at the JNK catalytic site and that the selected oxime derivatives were potentially competitive JNK inhibitors .

Biochemical Pathways

The inhibition of JNK activity by this compound leads to a decrease in proinflammatory cytokine production by murine and human leukocytes . This suggests that the compound affects the JNK signaling pathway, which plays a crucial role in the inflammatory response .

Pharmacokinetics

Bioavailability of this compound was evaluated in silico using ADME predictions . According to the ADME results, the compound is potentially highly bioavailable . This suggests that the compound has good absorption, distribution, metabolism, and excretion properties, which are crucial for its bioavailability and therapeutic potential.

Result of Action

The inhibition of JNK activity by this compound results in a decrease in proinflammatory cytokine production . This suggests that the compound has potential anti-inflammatory effects. It has been suggested that the compound has potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Biochemical Analysis

Biochemical Properties

11H-Indeno[1,2-b]quinoxalin-11-one interacts with various biomolecules in biochemical reactions. For instance, it has been found to inhibit JNK activity, thereby affecting the production of proinflammatory cytokines by murine and human leukocytes

Cellular Effects

The effects of this compound on cells are significant. It has been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) activation in human monocytic THP1-Blue cells and interleukin-6 (IL-6) production by human MonoMac-6 cells . This suggests that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to the three JNK isoforms with submicromolar affinity . This binding activity correlates with its ability to inhibit LPS-induced NF-κB/AP-1 activation and IL-6 production .

Temporal Effects in Laboratory Settings

It is known that the compound is potentially highly bioavailable , suggesting that it could have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has demonstrated pronounced neuroprotective properties in an in vivo model of ischemic stroke in rats

Transport and Distribution

It is known that the compound is characterized by extensive tissue distribution .

Preparation Methods

The synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one typically involves the condensation of ninhydrin with o-phenylenediamine. This reaction is carried out under reflux conditions in acetic acid (AcOH) at 100°C for 2 hours. The resulting product is then poured into crushed ice, filtered, dried, and recrystallized from dimethylformamide (DMF) to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

11H-Indeno[1,2-b]quinoxalin-11-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate for nucleophilic addition and cytochrome P450 for oxidation . Major products formed from these reactions include oxime derivatives and substituted quinoxalines.

Comparison with Similar Compounds

11H-Indeno[1,2-b]quinoxalin-11-one can be compared with other nitrogen-containing heterocyclic compounds, such as:

    Quinoxaline: Similar in structure but lacks the indeno moiety, which may affect its pharmacological properties.

    Indeno[1,2-b]pyrazine: Another related compound with potential pharmacological applications.

    Benzimidazole: A well-known heterocyclic compound with diverse biological activities.

The uniqueness of this compound lies in its dual role as a JNK inhibitor and nitric oxide donor, which distinguishes it from other similar compounds .

Properties

IUPAC Name

indeno[1,2-b]quinoxalin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBQOJXKJAMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219805
Record name 11H-Indeno(1,2-b)quinoxalin-11-one
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URL https://comptox.epa.gov/dashboard/DTXSID30219805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6954-91-2
Record name 11H-Indeno[1,2-b]quinoxalin-11-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11H-Indeno(1,2-b)quinoxalin-11-one
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Record name 11H-Indeno[1,2-b]quinoxalin-11-one
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Record name 11H-Indeno(1,2-b)quinoxalin-11-one
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Record name INDENO(1,2-B)QUINOXALIN-11-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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